molecular formula C23H17BrCl3NO B2930713 (4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime CAS No. 338749-09-0

(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime

Cat. No. B2930713
CAS RN: 338749-09-0
M. Wt: 509.65
InChI Key: UJSYSSZZJMLTGZ-WEMUOSSPSA-N
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Description

This compound belongs to the class of cyclopropyl ketones. It has a complex structure with multiple functional groups, including a bromophenyl group, a chlorophenyl group, a cyclopropyl group, a methanone group, and an oxime group .


Molecular Structure Analysis

The molecular formula of this compound is C23H17BrCl3NO . It has a molecular weight of 485.76. The structure includes a bromophenyl group, a chlorophenyl group, a cyclopropyl group, a methanone group, and an oxime group .

Scientific Research Applications

Synthesis Processes and Intermediate Production

One significant aspect of this compound's application in scientific research involves its role in synthesis processes. For instance, Gao Xue-yan (2011) demonstrated the synthesis of 4-Chlorophenyl cyclopropyl ketone, which is an intermediate for flucycloxuron, an insecticide. This process involves using 4-chlorophenyl cyclopropyl ketone, hydroxylamine hydrochloride, and p-Nitrobenzyl bromide as starting materials, resulting in a "one-pot" reaction yielding a 70.6% yield (Gao Xue-yan, 2011).

Oxime Hydrochlorides and Diazaspirohexenones Production

Another notable application is in the production of oxime hydrochlorides and diazaspirohexenones. Research by H. Yoshida et al. (1988) explored the preparation of cyclopropenone oxime hydrochlorides from cyclopropenones and hydroxylamine hydrochloride. These salts were reacted with alkyl and aryl isocyanates to afford 4,6-diazaspiro[2.3]hexenones (H. Yoshida et al., 1988).

Reactivity with Isocyanates

The reactivity of cyclopropenone oximes with isocyanates offers significant insight into their potential applications. A study by H. Yoshida et al. (1990) revealed that diphenylcyclopropenone oxime reacts with acetyl or tosyl isocyanate, carboxylic anhydrides, or nitrohalobenzenes to yield cyclopropenone O-substituted oxime derivatives (H. Yoshida et al., 1990).

Environmental Applications

In environmental science, this compound's derivatives have been studied for their reactivity and degradation products. Tarek Manasfi et al. (2015) investigated the degradation products of benzophenone-3 in chlorinated seawater swimming pools, which is relevant to understanding the environmental impact and transformation products of related compounds (Tarek Manasfi et al., 2015).

Future Directions

The future directions for research on this compound could include studying its synthesis, reactions, and potential applications. It could also be interesting to investigate its physical and chemical properties in more detail .

properties

IUPAC Name

(Z)-1-(4-bromophenyl)-1-[2-(4-chlorophenyl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrCl3NO/c24-17-6-1-15(2-7-17)23(21-12-20(21)14-3-8-18(25)9-4-14)28-29-13-16-5-10-19(26)11-22(16)27/h1-11,20-21H,12-13H2/b28-23+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSYSSZZJMLTGZ-WEMUOSSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrCl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime

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